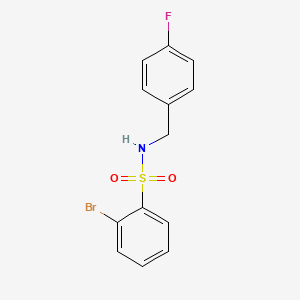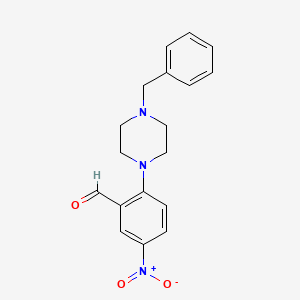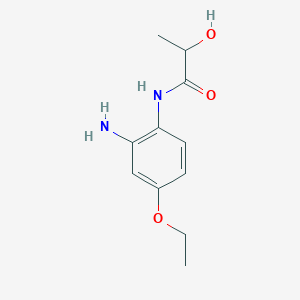
C-Thiophen-2-yl-C-p-tolyl-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-Thiophen-2-yl-C-p-tolyl-methylamine is a biochemical compound with the molecular formula C12H13NS and a molecular weight of 203.30 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a thiophene ring and a tolyl group attached to a methylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Thiophen-2-yl-C-p-tolyl-methylamine typically involves the reaction of thiophene derivatives with tolyl compounds under specific conditions. One common method includes the use of a Grignard reagent, where a thiophene derivative is reacted with a tolyl magnesium bromide in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost . The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
C-Thiophen-2-yl-C-p-tolyl-methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene or tolyl derivatives.
Scientific Research Applications
C-Thiophen-2-yl-C-p-tolyl-methylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of C-Thiophen-2-yl-C-p-tolyl-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The thiophene ring and tolyl group play crucial roles in its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A related compound with a similar thiophene structure but different substituents.
2-(Aminomethyl)thiophene: Another similar compound used in various chemical and biological applications.
Uniqueness
C-Thiophen-2-yl-C-p-tolyl-methylamine is unique due to its specific combination of a thiophene ring and a tolyl group attached to a methylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in research and industrial applications .
Properties
IUPAC Name |
(4-methylphenyl)-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9-4-6-10(7-5-9)12(13)11-3-2-8-14-11/h2-8,12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDRQBJPRGTHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)









![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)
